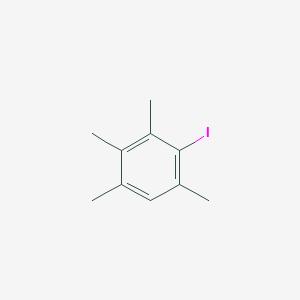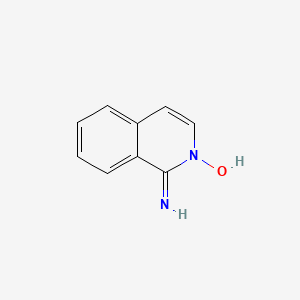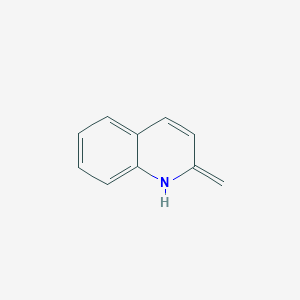
2-Methylidene-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylidene-1,2-dihydroquinoline is a heterocyclic organic compound that belongs to the class of dihydroquinolines These compounds are characterized by a quinoline core structure with a double bond at the 2-position The presence of the methylidene group at the 2-position distinguishes it from other dihydroquinolines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-1,2-dihydroquinoline can be achieved through various methods. One common approach involves the reaction of aniline with acetophenone in the presence of a catalyst such as zeolite. The reaction typically occurs in toluene under reflux conditions, leading to the formation of the desired product with high conversion rates . Another method involves the use of silylating agents and ketones in the presence of a catalyst, which can be performed in a one-step or two-step synthesis .
Industrial Production Methods: Industrial production of this compound often employs the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in an acidic medium. This method is advantageous due to its simplicity and high yield .
化学反応の分析
Types of Reactions: 2-Methylidene-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted quinolines .
科学的研究の応用
2-Methylidene-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Methylidene-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, as a glucocorticoid receptor antagonist, it binds to the glucocorticoid receptor, preventing the receptor from activating its target genes. This interaction modulates essential physiological processes such as immune responses, energy metabolism, and cell growth .
類似化合物との比較
1,2-Dihydroquinoline: Lacks the methylidene group at the 2-position.
2,4-Diphenyl-2-methyl-1,2-dihydroquinoline: Contains additional phenyl groups at the 2 and 4 positions.
2-Phenyl-1,2-dihydroquinoline: Contains a phenyl group at the 2-position.
Uniqueness: 2-Methylidene-1,2-dihydroquinoline is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and biological activity compared to other dihydroquinolines .
特性
CAS番号 |
57114-75-7 |
|---|---|
分子式 |
C10H9N |
分子量 |
143.18 g/mol |
IUPAC名 |
2-methylidene-1H-quinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7,11H,1H2 |
InChIキー |
XBTOQLNLAASWDJ-UHFFFAOYSA-N |
正規SMILES |
C=C1C=CC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


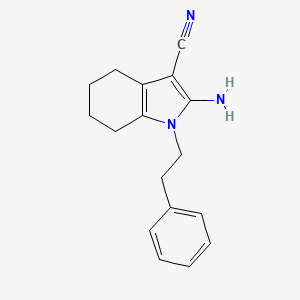
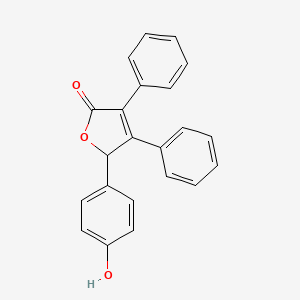
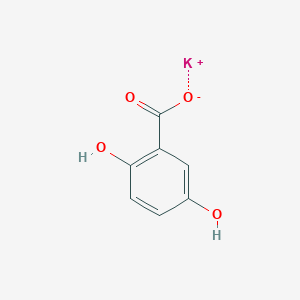
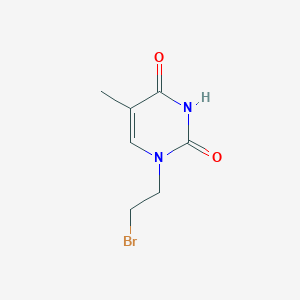


![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
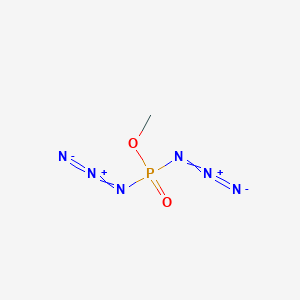



![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
